![molecular formula C23H26N8 B6476918 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640846-69-9](/img/structure/B6476918.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyrazole, pyrimidine, and quinoxaline rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. It could potentially undergo reactions at the pyrazole, pyrimidine, piperazine, or quinoxaline rings, or at the various functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its stability under different conditions, and its reactivity with other chemicals .Scientific Research Applications
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol can serve as a nucleophilic fluorinating agent in the fluoro-Prins reaction. This reaction is valuable for synthesizing substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines .
- Molecular modeling studies suggest that 2-pyrazoline compounds, including this derivative, exhibit selective inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These properties make them promising candidates for neuroprotective agents in conditions like Parkinson’s disease and other age-related neurological disorders .
- In laboratory-vegetative tests, this compound demonstrated a pronounced stimulating effect on plant growth. Its activity ranged from 37.1% to 84.6% compared to heteroauxin. Researchers have explored its potential as a growth regulator and herbicide .
- A series of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis. Some of these compounds exhibited potent anti-tubercular activity .
- Researchers have employed this compound as a versatile solvent in various reactions, including N-alkylation of chiral primary amines and O-alkylation of aldoses. It has also found utility in the synthesis of poly(aryl ethers) .
Fluoro-Prins Reaction and Nucleophilic Fluorination
Neuroprotective Potential
Herbicidal and Growth-Regulating Properties
Anti-Tubercular Activity
Solvent in Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis, and its dysregulation is associated with various pathological conditions.
Mode of Action
For instance, a similar compound was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound may have good bioavailability
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity . Antipromastigotes are a stage in the life cycle of certain parasites, suggesting that this compound may have potential as an antiparasitic agent.
properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8/c1-15-13-16(2)31(28-15)22-14-21(25-18(4)26-22)29-9-11-30(12-10-29)23-17(3)24-19-7-5-6-8-20(19)27-23/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUREXDULOSDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.